N-BOC-piperidine-4-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-BOC-piperidine-4-carboxylic acid is commonly synthesized from isonipecotic acid and di-tert-butyl dicarbonate. The reaction typically involves the use of 1,4-dioxane as a solvent and sodium carbonate as a base . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-BOC-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the BOC group can be replaced by other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives, such as piperidine-4-carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Substitution Reactions: Products include various substituted piperidine derivatives.
Reduction Reactions: Products include reduced forms of piperidine-4-carboxylic acid.
Scientific Research Applications
N-BOC-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-BOC-piperidine-4-carboxylic acid involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule . The compound is eventually deprotected under acidic conditions to yield the desired product .
Comparison with Similar Compounds
- N-Boc-isonipecotic acid
- N-Boc-piperidine-4-carboxaldehyde
- N-Boc-piperidine
Comparison: N-BOC-piperidine-4-carboxylic acid is unique due to its specific structure and reactivity. Compared to N-Boc-isonipecotic acid, it has a different substitution pattern on the piperidine ring, which affects its reactivity and applications . N-Boc-piperidine-4-carboxaldehyde and N-Boc-piperidine are also similar but differ in their functional groups, leading to different chemical behaviors and uses .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Record name | boc-isonipecotic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84358-13-4 | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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